tert-Butyldimethylsilyl chloroacetate

Overview

Description

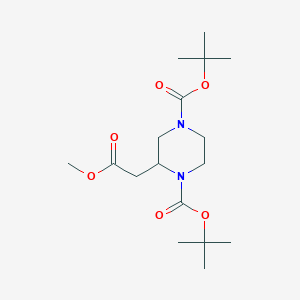

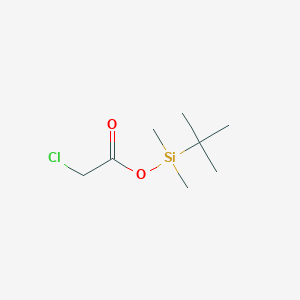

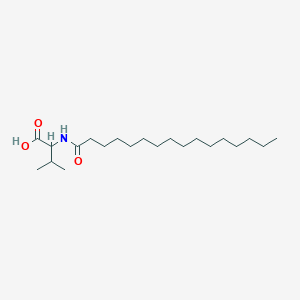

tert-Butyldimethylsilyl chloroacetate is an organosilicon compound with the molecular formula C8H17ClO2Si and a molecular weight of 208.76 g/mol . This compound is used primarily in organic synthesis as a protecting group for alcohols and other functional groups due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

The primary target of tert-Butyldimethylsilyl chloroacetate are alcohols . It is used as a protecting reagent for alcohols in organic synthesis .

Mode of Action

This compound interacts with its targets (alcohols) in the presence of a base to form tert-butyldimethylsilyl ethers . The reaction can be represented as follows:

(Me3C)Me2SiCl+ROH→(Me3C)Me2SiOR+HCl(Me_3C)Me_2SiCl + ROH → (Me_3C)Me_2SiOR + HCl (Me3C)Me2SiCl+ROH→(Me3C)Me2SiOR+HCl

Biochemical Pathways

The formation of tert-butyldimethylsilyl ethers from alcohols is a key step in many biochemical pathways. These ethers are more stable and hydrolyze much more slowly than the corresponding trimethylsilyl ethers . This property makes them useful in various organic synthesis processes .

Pharmacokinetics

It’s worth noting that the compound is soluble in many organic solvents but reacts with water and alcohols .

Result of Action

The result of the action of this compound is the formation of tert-butyldimethylsilyl ethers from alcohols . These ethers are more stable and resistant to hydrolysis, making them useful as protecting groups in organic synthesis .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a base is necessary for the reaction with alcohols to occur . Additionally, the reaction is performed in an organic solvent, as the compound reacts with water . Temperature can also affect the rate and yield of the reaction .

Biochemical Analysis

Biochemical Properties

Tert-Butyldimethylsilyl chloroacetate plays a significant role in biochemical reactions, particularly in the protection of functional groups during organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with alcohols, amines, and carboxylic acids, forming stable silyl ethers, amides, and esters . These interactions are crucial for protecting sensitive functional groups during complex synthetic processes, thereby facilitating the synthesis of target molecules without unwanted side reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes involved in cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Furthermore, the compound can interact with DNA and RNA, affecting the transcription and translation processes. These interactions result in changes in gene expression and protein synthesis, ultimately influencing cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways. These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as protecting functional groups during metabolic processes . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of careful dosage control in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can affect the metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites For example, the compound can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in a shift in the metabolic balance

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its interactions with cellular components. These distribution patterns are essential for understanding the compound’s cellular effects and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular function For example, this compound can interact with nuclear proteins, affecting gene expression and transcriptional regulation

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyldimethylsilyl chloroacetate can be synthesized by reacting tert-butyldimethylsilyl chloride with chloroacetic acid in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields this compound along with the by-product, triethylammonium chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield . The use of flow microreactors allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethylsilyl chloroacetate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as alcohols to form tert-butyldimethylsilyl ethers.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and chloroacetic acid.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

Catalysts: Imidazole and dimethylformamide are often used as catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions include tert-butyldimethylsilyl ethers and the corresponding alcohols or amines .

Scientific Research Applications

tert-Butyldimethylsilyl chloroacetate is widely used in scientific research, particularly in:

Organic Synthesis: As a protecting group for alcohols, amines, and carboxylic acids.

Proteomics Research: It is used in the modification of peptides and proteins to study their structure and function.

Material Science: It serves as a precursor for the synthesis of silicon-based nanomaterials.

Pharmaceuticals: It is employed in the synthesis of various drug molecules, including hypolipidemic agents.

Comparison with Similar Compounds

Similar Compounds

tert-Butyldimethylsilyl chloride: Used similarly as a protecting group but is more reactive.

Trimethylsilyl chloride: Less stable compared to tert-butyldimethylsilyl chloroacetate.

tert-Butyldiphenylsilyl chloride: Offers greater steric protection but is less commonly used.

Uniqueness

This compound is unique due to its balance of stability and reactivity, making it an ideal protecting group for a wide range of functional groups in organic synthesis .

Properties

IUPAC Name |

[tert-butyl(dimethyl)silyl] 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO2Si/c1-8(2,3)12(4,5)11-7(10)6-9/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQHLZVDTNJVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401511 | |

| Record name | tert-Butyldimethylsilyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-47-2 | |

| Record name | (1,1-Dimethylethyl)dimethylsilyl 2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldimethylsilyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

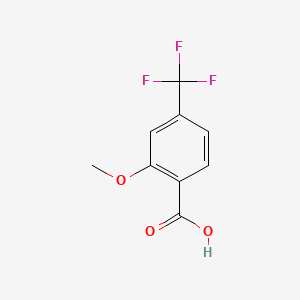

![1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1599104.png)